molecular formula C11H15NO4S B14458187 2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid CAS No. 73243-09-1

2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid

Katalognummer: B14458187
CAS-Nummer: 73243-09-1
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: QCJDNLVTMDOYBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid is an organic compound with the molecular formula C11H15NO4S. It is a derivative of amino acids and contains a sulfinyl group attached to a methoxyphenyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the sulfinyl group.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a methoxy group.

    2-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a methoxy group

Uniqueness

2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

73243-09-1

Molekularformel

C11H15NO4S

Molekulargewicht

257.31 g/mol

IUPAC-Name

2-amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid

InChI

InChI=1S/C11H15NO4S/c1-16-9-4-2-8(3-5-9)6-17(15)7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)

InChI-Schlüssel

QCJDNLVTMDOYBN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.